N~2~-(4-bromobenzyl)-N-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(4-bromobenzyl)-N-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a glycinamide backbone substituted with a 4-bromobenzyl group, a 3-methoxyphenyl group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromobenzyl)-N-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Glycinamide Backbone: This can be achieved by reacting glycine with appropriate protecting groups to form a glycinamide intermediate.
Introduction of the 4-Bromobenzyl Group: This step involves the nucleophilic substitution reaction where the glycinamide intermediate reacts with 4-bromobenzyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-Methoxyphenyl Group: This can be done through a coupling reaction, often using a palladium-catalyzed cross-coupling method like the Suzuki reaction.
Addition of the Phenylsulfonyl Group: The final step involves the sulfonylation of the glycinamide intermediate with phenylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-bromobenzyl)-N-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~2~-(4-bromobenzyl)-N-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N2-(4-bromobenzyl)-N-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorobenzyl)-N-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-fluorobenzyl)-N-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-methylbenzyl)-N-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
N~2~-(4-bromobenzyl)-N-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications. The combination of the 4-bromobenzyl, 3-methoxyphenyl, and phenylsulfonyl groups also imparts specific physicochemical properties that can be advantageous in certain applications.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-29-20-7-5-6-19(14-20)24-22(26)16-25(15-17-10-12-18(23)13-11-17)30(27,28)21-8-3-2-4-9-21/h2-14H,15-16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPMQUVERWABNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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